molecular formula C19H10F4N2 B12584220 5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine CAS No. 643032-49-9

5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine

Cat. No.: B12584220
CAS No.: 643032-49-9
M. Wt: 342.3 g/mol
InChI Key: MNDZICBHOKBNBV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine is a fluorinated acridine derivative. Acridines are a class of heterocyclic organic compounds that have been widely studied for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced into the acridine ring using suitable fluorinating agents under controlled conditions . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, starting from commercially available precursors. The process may include steps such as halogenation, cyclization, and amination to achieve the desired fluorinated acridine structure. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridine derivatives with different functional groups .

Scientific Research Applications

5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine involves its interaction with molecular targets such as DNA and enzymes. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, leading to various biological effects. For example, as a DNA intercalator, the compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, the compound may interact with enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrafluoroacridine: Similar in structure but lacks the N-phenyl group, which can affect its chemical and biological properties.

    N-Phenylacridin-2-amine: Similar but without the fluorine atoms, resulting in different electronic and steric properties.

    5,6,7,8-Tetrachloro-N-phenylacridin-2-amine:

Uniqueness

5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

643032-49-9

Molecular Formula

C19H10F4N2

Molecular Weight

342.3 g/mol

IUPAC Name

5,6,7,8-tetrafluoro-N-phenylacridin-2-amine

InChI

InChI=1S/C19H10F4N2/c20-15-13-9-10-8-12(24-11-4-2-1-3-5-11)6-7-14(10)25-19(13)18(23)17(22)16(15)21/h1-9,24H

InChI Key

MNDZICBHOKBNBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2

Origin of Product

United States

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